molecular formula C22H22N2O4 B2935427 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-phenylbutan-2-yl)acetamide CAS No. 1105244-73-2

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B2935427
CAS No.: 1105244-73-2
M. Wt: 378.428
InChI Key: KVVLUEKQDNYYDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[d][1,3]dioxol (benzodioxole) moiety fused to an isoxazole ring, connected via an acetamide linker to a 4-phenylbutan-2-yl group. The benzodioxole and isoxazole motifs are common in bioactive molecules due to their electron-rich aromatic systems, which enhance binding interactions with biological targets. While specific data on this compound (e.g., melting point, solubility) are unavailable in the provided evidence, structural analogs and related derivatives offer insights into its likely behavior.

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-15(7-8-16-5-3-2-4-6-16)23-22(25)13-18-12-20(28-24-18)17-9-10-19-21(11-17)27-14-26-19/h2-6,9-12,15H,7-8,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVLUEKQDNYYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-phenylbutan-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Preparation of the benzo[d][1,3]dioxole derivative .
  • Formation of the isoxazole ring through cyclization reactions.
  • Esterification or acylation to introduce the acetamide functional group.

These steps can be optimized for yield and purity using various reaction conditions and catalysts .

Synthetic Route Example

StepReaction TypeKey Reagents
1CyclizationBenzo[d][1,3]dioxole derivative
2AcylationAcetic anhydride or acetic acid
3PurificationChromatography

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, making it a candidate for further development in treating infections. The mechanism may involve the inhibition of specific microbial enzymes or disruption of cell wall synthesis .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies show that it can induce apoptosis in cancer cells through:

  • Reactive Oxygen Species (ROS) generation .
  • Inhibition of cell proliferation .

For instance, a study demonstrated that derivatives similar to this compound showed up to 95% inhibition on MCF-7 breast cancer cells, indicating strong growth inhibitory effects .

The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets, such as:

  • Enzymes : Inhibition or modulation of enzyme activity.
  • Receptors : Alteration in receptor signaling pathways.

These interactions can lead to downstream effects such as altered gene expression and cellular signaling cascades that promote cell death in cancerous cells .

Study on Anticancer Efficacy

In a recent study involving various derivatives of isoxazole compounds, it was found that those structurally similar to this compound exhibited potent cytotoxicity against human lung carcinoma A549 cells. The study reported:

CompoundCell Line% Inhibition
2aMCF-795%
2bA54977%
ControlCisplatin60%

This data highlights the potential of this compound as a therapeutic agent in oncology .

Antimicrobial Study

Another investigation focused on the antimicrobial properties against various bacterial strains. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL

These findings suggest that the compound could serve as a lead structure for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Isoxazole-Based Derivatives

  • 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide (CAS 1105244-76-5) Structural Differences: The acetamide substituent here is a 4-(trifluoromethyl)phenyl group, compared to the 4-phenylbutan-2-yl group in the target compound. However, the rigid phenyl ring may reduce conformational flexibility compared to the flexible butan-2-yl chain in the target compound . Molecular Weight: 390.3 vs. an estimated ~395–400 for the target compound (based on molecular formula differences).

Dienamide Derivatives (D14–D20)**

  • Core Structure : These compounds (e.g., D14, D15) replace the isoxazole with a (2E,4E)-penta-2,4-dienamide chain linked to benzodioxole.
  • Physical Properties :
Compound Melting Point (°C) Yield (%)
D14 208.9–211.3 13.7
D15 191.0–192.0 21.7
D16 231.4–233.5 21.3
  • Key Differences : The dienamide’s conjugated system may enhance UV absorption and photostability but reduce metabolic stability compared to the isoxazole’s heterocyclic rigidity .

Triazole and Thiazole Derivatives

  • Triazole Derivative (Compound 7 in ): Features a 1,2,4-triazole ring instead of isoxazole. Substituent: 4-hydroxyphenylthio group, introducing hydrogen-bonding capacity.
  • Thiazole Derivatives (Compounds 4 and 64): Compound 4: Contains a thiazol-2-yl group with a benzoyl substituent. The cyclopropane ring may sterically hinder enzymatic degradation. Compound 64: Includes a dimethylaminobenzyl group, enhancing solubility via tertiary amine protonation. Synthesis: Both use HATU/DIPEA or acetyl chloride, suggesting shared synthetic routes with the target compound .

Structure-Activity Relationship (SAR) Analysis

  • Benzodioxole Position : The 5-position on benzodioxole is conserved across analogs, critical for π-π stacking with aromatic residues in target proteins .
  • Heterocycle Choice: Isoxazole (target compound): Offers moderate metabolic stability and planar geometry for target binding.
  • Substituent Effects :
    • 4-Phenylbutan-2-yl (target) : Hydrophobicity may enhance cell membrane penetration but could increase CYP450-mediated metabolism.
    • 4-(Trifluoromethyl)phenyl (CAS 1105244-76-5) : Electron-withdrawing CF3 group improves resistance to oxidative metabolism .

Q & A

Q. What experimental methodologies are recommended for optimizing the synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-phenylbutan-2-yl)acetamide?

To optimize synthesis, employ stepwise functionalization of the isoxazole core and acetamide sidechain. Key steps include:

  • Coupling reactions : Use chloroacetyl chloride with substituted amines in dioxane under triethylamine catalysis to form acetamide linkages (reaction conditions: 20–25°C, dropwise addition) .
  • Purification : Recrystallize intermediates from ethanol-DMF mixtures to enhance yield and purity .
  • Catalyst screening : Test palladium-based catalysts for cross-coupling reactions involving the benzo[d][1,3]dioxol-5-yl moiety, as suggested by analogous heterocyclic syntheses .

Q. How can spectroscopic techniques be systematically applied to characterize the compound’s structure?

Combine multiple spectroscopic methods:

  • NMR : Assign proton environments (e.g., benzo[d][1,3]dioxole protons at δ 6.7–7.1 ppm, isoxazole protons at δ 8.2–8.5 ppm) and verify stereochemistry via NOESY .
  • IR : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and aromatic C-H bending modes .
  • X-ray crystallography : Resolve crystal packing and confirm bond angles/geometry, particularly for the isoxazole-acetamide junction .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Prioritize target-specific assays based on structural analogs:

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HepG2, MCF-7), noting IC₅₀ values and comparing to reference compounds like UK-1 derivatives .
  • Enzyme inhibition : Screen against COX-2 or kinases using fluorometric/colorimetric substrates .

Advanced Research Questions

Q. How can computational methods (DFT/MD simulations) predict physicochemical properties and reactivity?

  • DFT calculations : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level to compute electrostatic potential maps, identifying nucleophilic/electrophilic sites .
  • MD simulations : Simulate solvation dynamics in water/DMSO to assess stability and aggregation tendencies, correlating with experimental solubility data .
  • Reactivity descriptors : Calculate HOMO-LUMO gaps and Fukui indices to predict regioselectivity in electrophilic substitutions .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Address discrepancies via:

  • Comparative assay standardization : Use identical cell lines (e.g., ATCC-certified) and protocols (e.g., ISO 20776-1 for antimicrobial testing) .
  • Purity validation : Confirm compound integrity (>95% HPLC purity) and exclude excipient interference .
  • Pharmacokinetic profiling : Measure metabolic stability in liver microsomes to differentiate intrinsic activity from bioavailability effects .

Q. How can QSAR models guide structural modifications to enhance target selectivity?

Develop QSAR models using:

  • Descriptors : Include logP, polar surface area, and topological indices (e.g., Wiener index) .
  • Training sets : Use analogs with known bioactivity (e.g., benzoxazole/benzimidazole derivatives) to train regression models .
  • Validation : Apply leave-one-out cross-validation and external test sets to ensure robustness .

Q. What experimental design principles improve reaction yield and scalability?

Implement statistical design of experiments (DoE):

  • Factor screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, catalyst loading) .
  • Response surface methodology : Optimize conditions via central composite designs, focusing on yield and enantiomeric excess .
  • Process control : Integrate real-time monitoring (e.g., in-situ FTIR) to track intermediate formation and adjust parameters dynamically .

Safety and Compliance Considerations

  • Handling : Use fume hoods for reactions involving chloroacetyl chloride; avoid water contact to prevent hydrolysis .
  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation of the isoxazole ring .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.